molecular formula C5H12ClNS B1462998 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride CAS No. 1221726-24-4

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride

Cat. No.: B1462998
CAS No.: 1221726-24-4
M. Wt: 153.67 g/mol
InChI Key: RHADQXRAYRUCIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride involves the reaction of allyl mercaptan with ethylene diamine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the thiol group. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent in the treatment of various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. The amine group can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine: The free base form of the compound.

    2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine sulfate: Another salt form of the compound.

    2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine acetate: A different salt form with distinct properties.

Uniqueness

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various research applications .

Properties

IUPAC Name

2-prop-2-enylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHADQXRAYRUCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-24-4
Record name Ethanamine, 2-(2-propen-1-ylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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